
T863
Übersicht
Beschreibung
T863 is a potent and selective inhibitor of the enzyme acyl-CoA:diacylglycerol acyltransferase 1 (DGAT1). This enzyme plays a crucial role in the synthesis of triacylglycerol, a type of fat found in the body. This compound has been studied extensively for its potential therapeutic applications, particularly in the treatment of metabolic disorders such as obesity and type 2 diabetes .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of T863 involves multiple steps, starting from commercially available starting materials. The key steps include the formation of the pyrimido[4,5-b][1,4]oxazine core and the subsequent functionalization to introduce the amino and acetic acid groups. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to achieve the desired product with high purity .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and cost-effectiveness, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Analyse Chemischer Reaktionen
Arten von Reaktionen: T863 durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: this compound kann unter bestimmten Bedingungen oxidiert werden, um oxidierte Derivate zu bilden.
Reduktion: Reduktionsreaktionen können verwendet werden, um die funktionellen Gruppen an this compound zu modifizieren.
Substitution: this compound kann Substitutionsreaktionen eingehen, um bestimmte Atome oder Gruppen durch andere zu ersetzen
Häufige Reagenzien und Bedingungen:
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Wasserstoffperoxid.
Reduktion: Reduktionsmittel wie Natriumborhydrid und Lithiumaluminiumhydrid werden verwendet.
Substitution: Reagenzien wie Halogene und Nukleophile werden bei Substitutionsreaktionen eingesetzt
Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und den verwendeten Reagenzien ab. Beispielsweise kann Oxidation zu oxidierten Derivaten führen, während Reduktion zu reduzierten Formen von this compound führen kann .
Wissenschaftliche Forschungsanwendungen
Metabolic Disorders
T863 has been investigated for its role in managing metabolic disorders. By inhibiting DGAT1, it potentially reduces triglyceride levels and improves lipid profiles, which is beneficial in conditions such as obesity and diabetes.
Infectious Diseases
This compound has shown promise in the context of infectious diseases, particularly tuberculosis (TB). Research indicates that this compound can modulate immune responses by altering the lipid metabolism of macrophages.
Cancer Research
This compound's ability to inhibit lipid droplet formation has implications for cancer research as well. Tumor cells often exhibit altered lipid metabolism that supports their growth and survival.
Case Study 1: Tuberculosis Management
In a controlled study involving infected mice, this compound treatment led to a notable decrease in granuloma triglyceride levels and bacterial load compared to control groups. This highlights this compound's potential as a therapeutic agent in managing TB by modulating host lipid metabolism.
Case Study 2: Obesity and Diabetes
Research utilizing this compound has demonstrated its effectiveness in reducing triglyceride accumulation in adipose tissues, suggesting that it could be beneficial for treating obesity-related metabolic disorders.
Wirkmechanismus
T863 exerts its effects by binding to the acyl-CoA binding site of DGAT1, thereby inhibiting the enzyme’s activity. This inhibition prevents the synthesis of triacylglycerol, leading to reduced fat accumulation in cells. The molecular targets and pathways involved include the interaction with the acyl-CoA binding site and the subsequent inhibition of triacylglycerol synthesis .
Vergleich Mit ähnlichen Verbindungen
DGAT1IN1: Another potent inhibitor of DGAT1, which binds more deeply into the enzyme’s catalytic site compared to T863.
A922500: A selective inhibitor of DGAT1 with similar effects on triacylglycerol synthesis.
Uniqueness of this compound: this compound is unique in its specific binding to the acyl-CoA binding site of DGAT1, which results in effective inhibition of triacylglycerol synthesis. Its selectivity and potency make it a valuable tool for studying lipid metabolism and developing therapeutic agents .
Biologische Aktivität
T863 is a selective inhibitor of the enzyme diacylglycerol acyltransferase 1 (DGAT1), which plays a crucial role in triglyceride synthesis. This compound has garnered attention in recent years for its potential therapeutic applications, particularly in metabolic disorders and inflammatory conditions. This article reviews the biological activity of this compound, summarizing key research findings, case studies, and data tables that elucidate its mechanisms of action and effects.
This compound inhibits DGAT1 by binding to the oleoyl-CoA binding pocket, thereby preventing the formation of triacylglycerols (TAGs) in cells. This inhibition leads to several physiological effects:
- Decreased TAG Levels : In various studies, this compound has been shown to significantly lower serum triglycerides and cholesterol levels in animal models .
- Improved Insulin Sensitivity : this compound administration resulted in enhanced insulin sensitivity in diet-induced obese mice, suggesting potential benefits for conditions like type 2 diabetes .
- Impact on Macrophage Function : Inflammatory responses in macrophages were reduced following this compound treatment, evidenced by decreased levels of inflammatory cytokines such as IL-1β and IL-6 .
Case Studies
Several studies have explored the biological effects of this compound:
-
Study on Diet-Induced Obesity :
- Objective : To evaluate the effects of this compound on weight loss and metabolic parameters.
- Methodology : Mice were administered this compound (30 mg/kg) daily over 15 days. Body weight, food intake, and glucose tolerance were monitored.
- Results : Significant reductions in body weight, serum triglycerides, and improved glucose tolerance were observed .
-
Inflammation Model :
- Objective : To assess the anti-inflammatory properties of this compound.
- Methodology : Mice were treated with LPS to induce systemic inflammation, followed by this compound administration.
- Results : Mice treated with this compound showed reduced sickness behavior and lower levels of inflammatory markers compared to controls .
Data Tables
The following table summarizes key findings from studies involving this compound:
Research Findings
Recent research has highlighted the diverse biological activities of this compound:
- Triglyceride-Lowering Effects : this compound effectively lowers TAG levels in adipocytes and liver tissues, contributing to overall lipid homeostasis .
- Effects on Hepatic Function : Increased expression of hepatic IRS2 protein was noted, correlating with improved insulin signaling pathways .
- Anti-Inflammatory Properties : The inhibition of DGAT1 by this compound not only affects lipid metabolism but also modulates inflammatory responses in macrophages, indicating a dual role in metabolic and immune regulation .
Eigenschaften
IUPAC Name |
2-[4-[4-(4-amino-7,7-dimethylpyrimido[4,5-b][1,4]oxazin-6-yl)phenyl]cyclohexyl]acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N4O3/c1-22(2)19(26-18-20(23)24-12-25-21(18)29-22)16-9-7-15(8-10-16)14-5-3-13(4-6-14)11-17(27)28/h7-10,12-14H,3-6,11H2,1-2H3,(H,27,28)(H2,23,24,25) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FUIYMYNYUHVDPT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=NC2=C(N=CN=C2O1)N)C3=CC=C(C=C3)C4CCC(CC4)CC(=O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N4O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50432079 | |
Record name | {4-[4-(4-Amino-7,7-dimethyl-7H-pyrimido[4,5-b][1,4]oxazin-6-yl)phenyl]cyclohexyl}acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50432079 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
394.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
701232-20-4 | |
Record name | T-863 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0701232204 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | {4-[4-(4-Amino-7,7-dimethyl-7H-pyrimido[4,5-b][1,4]oxazin-6-yl)phenyl]cyclohexyl}acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50432079 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | T-863 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OF68Z8HK6V | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.